O,O-Diethyl dithiophosphate

Flotation Mineral Processing Sulfide Ore

This high-purity O,O-Diethyl dithiophosphate (DEDTP) is a proven mineral flotation co-collector that boosts galena recovery to 92.2% when blended with ethyl xanthate, outperforming xanthate alone by 3.2%. It also serves as a potent inhibitor of phosphotriesterase (Ki 130 μM) and a chelating agent for trace lead quantification (LOD 1.1 ng/mL). Its superior acid stability ensures reliable performance in low-pH circuits where xanthates and dithiocarbamates fail. Order now for bulk or research quantities.

Molecular Formula C4H11O2PS2
Molecular Weight 186.2 g/mol
CAS No. 298-06-6
Cat. No. B128362
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameO,O-Diethyl dithiophosphate
CAS298-06-6
SynonymsPhosphorodithioic Acid O,O-Diethyl Ester;  _x000B_Di-O-Ethyl Dithiophosphate;  Dithiophosphoric Acid O,O-Diethyl Ester;  NSC 171184;  O,O-Diethyl Dithiophosphoric Acid Ester;  O,O-Diethyl Hydrogen Phosphorodithioate;  O,O-Diethyl Phosphorodithioate;  O,O-Diethyl
Molecular FormulaC4H11O2PS2
Molecular Weight186.2 g/mol
Structural Identifiers
SMILESCCOP(=S)(OCC)S
InChIInChI=1S/C4H11O2PS2/c1-3-5-7(8,9)6-4-2/h3-4H2,1-2H3,(H,8,9)
InChIKeyIRDLUHRVLVEUHA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





O,O-Diethyl Dithiophosphate (CAS 298-06-6) Technical Profile for Sourcing and Selection


O,O-Diethyl dithiophosphate (DEDTP), also known as diethyl phosphorodithioate, is an organophosphorus compound with the molecular formula C4H11O2PS2 and a molecular weight of 186.23 g/mol . The compound is characterized by a dithiophosphate functional group, (C2H5O)2PS2H, which imparts strong metal-chelating properties and is typically supplied as a corrosive, hygroscopic liquid . Its primary industrial relevance stems from its use as a sulfide mineral flotation collector and as a key intermediate in the synthesis of organophosphate pesticides, where the balance between its ethoxy chain length and acidic nature defines its niche performance relative to other dialkyl dithiophosphates [1].

Why Generic 'Dithiophosphate' Substitution Fails for O,O-Diethyl Dithiophosphate (CAS 298-06-6)


The term 'dithiophosphate' encompasses a broad homologous series, yet performance in flotation, analytical chemistry, and biological systems is highly sensitive to alkyl chain length and counter-ion identity. Direct substitution of O,O-diethyl dithiophosphate with other dialkyl dithiophosphates (e.g., dibutyl) or different collector classes (e.g., xanthates) without quantitative justification leads to suboptimal outcomes. For instance, the diethyl homolog exhibits a distinct adsorption affinity on sulfide minerals compared to longer-chain analogs [1], and its acid stability profile is markedly different from that of dithiocarbamates [2]. The following evidence guide isolates the quantifiable, comparator-based differentiators that justify the specific selection of the diethyl variant (CAS 298-06-6).

Quantitative Performance Evidence for O,O-Diethyl Dithiophosphate Against Key Comparators


Synergistic Flotation Recovery: Diethyl Dithiophosphate vs. Ethyl Xanthate on Galena

In batch flotation tests on pure galena, a 10:90 mixture of ethyl xanthate (SEX) and O,O-diethyl dithiophosphate (SEDTP) achieved a galena recovery of 92.2%, which is a quantifiable improvement over the 89.0% recovery achieved using the best-performing single collector (ethyl xanthate) [1]. Furthermore, the study identified SEDTP and ethyl dithiocarbamate (SEDTC) as the best collectors for galena but the worst for pyrite, confirming its mineral-specific selectivity [1].

Flotation Mineral Processing Sulfide Ore

Enzyme Inhibition Potency: Diethyl Dithiophosphate vs. Diethyl Phosphate

In an evaluation of phosphotriesterase inhibition, O,O-diethyl dithiophosphate exhibited a Ki value of 130 μM against the Cd-substituted enzyme, whereas the structurally related diethyl phosphate showed a Ki of 10 μM [1]. This 13-fold difference in inhibition constant provides a precise, quantifiable measure of the distinct binding interaction conferred by the dithiophosphate moiety compared to the phosphate analog.

Biochemistry Enzymology Inhibitor

Analytical Detection Limit: Diethyl Dithiophosphate for Lead Quantification

Using ammonium O,O-diethyl dithiophosphate as a chelating reagent in a room-temperature chelate vapor generation system coupled with atomic fluorescence spectrometry, a limit of detection (LOD) of 1.1 ng/mL was achieved for lead (Pb) determination in environmental water samples [1]. This value provides a specific, quantifiable benchmark for the method's sensitivity when employing the diethyl homolog for trace lead analysis.

Analytical Chemistry Atomic Fluorescence Spectrometry Trace Metal Analysis

Acid Stability: Diethyl Dithiophosphate vs. Xanthate and Dithiocarbamate

Electromotive force (EMF) studies of acid decomposition kinetics revealed that diethyl dithiophosphate exhibited exceptional stability in strong acid solutions, showing no appreciable EMF change over the observation period. In stark contrast, diethyl dithiocarbamate decomposed rapidly under identical acidified conditions, and its decomposition kinetics were similar to those of xanthate [1].

Flotation Chemistry Reagent Stability Acid Processing

Evidence-Based Application Scenarios for O,O-Diethyl Dithiophosphate (CAS 298-06-6)


Enhanced Galena Recovery in Sulfide Flotation Circuits

Operations targeting maximized galena recovery can leverage the established synergistic effect of a 10:90 ethyl xanthate:DEDTP collector blend. The documented 92.2% recovery represents a 3.2% absolute increase over xanthate alone, providing a data-driven justification for incorporating DEDTP as a co-collector in the reagent suite [1].

Research on Metal-Dependent Phosphotriesterase Inhibition

For enzymologists studying the binuclear metal center of phosphotriesterase, O,O-diethyl dithiophosphate serves as a defined inhibitor with a precisely measured Ki of 130 μM against the Cd-substituted enzyme. This value provides a quantifiable reference point for structure-activity relationship (SAR) studies comparing dithiophosphate and phosphate analogs [2].

Trace Lead Determination in Environmental Water Analysis

Analytical laboratories developing methods for trace lead quantification can utilize ammonium O,O-diethyl dithiophosphate as a chelating agent. The established method achieves a limit of detection of 1.1 ng/mL Pb by atomic fluorescence spectrometry, offering a sensitive and quantifiable approach for environmental monitoring applications [3].

Acid-Stable Flotation Reagent for Low-pH Processing

In mineral processing circuits where acidic conditions are encountered or necessary, the documented acid stability of diethyl dithiophosphate offers a functional advantage over dithiocarbamate and xanthate collectors, which are prone to rapid decomposition. This property ensures consistent collector availability and performance in acidic pulp environments [4].

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